molecular formula C8H9ClN2O2 B6176091 3-chloro-5-nitro-4-(propan-2-yl)pyridine CAS No. 2639420-14-5

3-chloro-5-nitro-4-(propan-2-yl)pyridine

Cat. No. B6176091
CAS RN: 2639420-14-5
M. Wt: 200.6
InChI Key:
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Description

3-Chloro-5-nitro-4-(propan-2-yl)pyridine, also known as 3-CNPP, is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a nitrogen-containing ring and a chlorine atom. 3-CNPP is a colorless solid that can be synthesized in the laboratory. It is used in a variety of scientific research applications including biochemical and physiological studies, drug synthesis, and laboratory experiments.

Scientific Research Applications

3-chloro-5-nitro-4-(propan-2-yl)pyridine has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the effects of drugs on cells and tissues. It is also used in drug synthesis, as it can be used to synthesize a variety of drugs. In addition, 3-chloro-5-nitro-4-(propan-2-yl)pyridine can be used in laboratory experiments to study the effects of various compounds on the body.

Mechanism of Action

3-chloro-5-nitro-4-(propan-2-yl)pyridine is believed to act as an inhibitor of enzymes in the body. It binds to enzymes and inhibits their activity, which can lead to a variety of effects on the body. It can also act as an agonist of certain receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
3-chloro-5-nitro-4-(propan-2-yl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes, which can lead to a variety of effects on the body. It has also been shown to act as an agonist of certain receptors, which can lead to a variety of physiological effects. In addition, 3-chloro-5-nitro-4-(propan-2-yl)pyridine has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-5-nitro-4-(propan-2-yl)pyridine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. It is also a highly versatile compound that can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 3-chloro-5-nitro-4-(propan-2-yl)pyridine in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can lead to inaccurate results. In addition, the effects of 3-chloro-5-nitro-4-(propan-2-yl)pyridine on the body can vary depending on the concentration and duration of exposure.

Future Directions

There are a number of potential future directions for the use of 3-chloro-5-nitro-4-(propan-2-yl)pyridine in scientific research. It could be used to develop new drugs or to study new biochemical and physiological processes. It could also be used to study the effects of environmental toxins on the body. In addition, 3-chloro-5-nitro-4-(propan-2-yl)pyridine could be used to study the effects of various compounds on the body. Finally, 3-chloro-5-nitro-4-(propan-2-yl)pyridine could be used to develop new laboratory techniques or to optimize existing techniques.

Synthesis Methods

3-chloro-5-nitro-4-(propan-2-yl)pyridine can be synthesized in the laboratory by the reaction of pyridine and propan-2-yl chloride in the presence of a catalyst. The reaction is performed in a solvent such as acetonitrile and is heated to a temperature of around 100°C. The reaction is then cooled to room temperature and the product is filtered and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-nitro-4-(propan-2-yl)pyridine involves the nitration of 4-(propan-2-yl)pyridine followed by chlorination of the resulting product.", "Starting Materials": [ "4-(propan-2-yl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium chloride", "Sodium nitrite", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Nitration of 4-(propan-2-yl)pyridine", "4-(propan-2-yl)pyridine is slowly added to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours and then poured onto ice. The resulting yellow solid is filtered and washed with water to obtain 3-nitro-4-(propan-2-yl)pyridine.", "Step 2: Reduction of 3-nitro-4-(propan-2-yl)pyridine", "3-nitro-4-(propan-2-yl)pyridine is dissolved in water and sodium hydroxide is added to adjust the pH to 8-9. Sodium nitrite is added slowly with stirring at a temperature of 0-5°C. The reaction mixture is stirred for 30 minutes and then sodium sulfite is added to quench the excess nitrite. The resulting yellow solid is filtered and washed with water to obtain 3-amino-4-(propan-2-yl)pyridine.", "Step 3: Nitration of 3-amino-4-(propan-2-yl)pyridine", "3-amino-4-(propan-2-yl)pyridine is slowly added to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours and then poured onto ice. The resulting yellow solid is filtered and washed with water to obtain 3-chloro-5-nitro-4-(propan-2-yl)pyridine." ] }

CAS RN

2639420-14-5

Product Name

3-chloro-5-nitro-4-(propan-2-yl)pyridine

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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